molecular formula C16H23F3N2O3S B2965083 2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2379993-27-6

2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2965083
CAS No.: 2379993-27-6
M. Wt: 380.43
InChI Key: VLEGFHOHPAJYTK-UHFFFAOYSA-N
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Description

2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and several functional groups including a trifluoromethyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine structures but different functional groups.

    Trifluoromethylpyridines: Compounds with a trifluoromethyl group attached to a pyridine ring.

Uniqueness

2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonyl and trifluoromethyl groups can enhance its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O3S/c1-12(2)11-25(22,23)21-8-6-13(7-9-21)10-24-15-5-3-4-14(20-15)16(17,18)19/h3-5,12-13H,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEGFHOHPAJYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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